Blonanserin

Catalog No.
S521544
CAS No.
132810-10-7
M.F
C23H30FN3
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Blonanserin

CAS Number

132810-10-7

Product Name

Blonanserin

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Molecular Formula

C23H30FN3

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3

InChI Key

XVGOZDAJGBALKS-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta(b)pyridine, AD 5423, AD-5423, blonanserin, lonasen

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F

The exact mass of the compound Blonanserin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Blonanserin (CAS 132810-10-7) is a second-generation atypical antipsychotic (SGA) characterized by its unique 4-phenyl-2-(1-piperazinyl)pyridine core. Unlike many traditional SGAs, it possesses high lipophilicity and a specific molecular weight (367.5 g/mol) that makes it highly suitable for non-oral formulation routes. In procurement and material selection, blonanserin is highly valued not only as a potent, selective antagonist of dopamine D2/D3 and serotonin 5-HT2A receptors, but also as a model active pharmaceutical ingredient (API) for advanced transdermal drug delivery systems (TDDS)[1]. Its distinct physicochemical profile bypasses the limitations of extensive first-pass metabolism and food-dependent oral absorption, making it a premium choice for specialized formulation engineering [2].

Substituting blonanserin with more common SGAs like olanzapine, risperidone, or haloperidol fundamentally alters both formulation processability and experimental outcomes. Pharmacologically, blonanserin exhibits a uniquely high affinity for D2 receptors over 5-HT2A receptors, while remaining virtually devoid of affinity for histamine (H1), muscarinic (M1), and adrenergic (alpha-1) receptors—off-targets that cause severe sedation and metabolic disruption in olanzapine and risperidone models [1]. From a formulation perspective, the high aqueous solubility of some alternative salts or the differing partition coefficients of other SGAs make them incompatible with matrix-type transdermal patches. Blonanserin’s specific logP and molecular structure allow it to be seamlessly integrated into pressure-sensitive adhesives (e.g., DURO-TAK) with penetration enhancers, a processability advantage that generic SGAs lack [2].

Superior Blood-Brain Barrier Penetration for CNS Targeting

Blonanserin demonstrates exceptionally high central nervous system penetrance compared to mainstream antipsychotic benchmarks. Positron emission tomography (PET) and pharmacokinetic modeling reveal that blonanserin achieves a brain/plasma (B/P) concentration ratio of 3.88. In contrast, olanzapine reaches a B/P ratio of 2.70, haloperidol 2.40, and risperidone only 1.61 [1].

Evidence DimensionBrain/plasma (B/P) concentration ratio
Target Compound DataB/P ratio = 3.88
Comparator Or BaselineOlanzapine (2.70), Haloperidol (2.40), Risperidone (1.61)
Quantified Difference43% higher penetrance than olanzapine; 141% higher than risperidone
ConditionsIn vivo pharmacokinetic distribution modeling / PET studies

A higher B/P ratio ensures maximum central target engagement at lower systemic doses, minimizing peripheral toxicity in neuropharmacological models.

High-Fidelity D2/D3 Receptor Targeting Without H1/M1 Interference

Blonanserin acts as a highly potent antagonist at dopamine D3 (Ki = 0.277 nM) and D2 (Ki = 0.284 nM) receptors[1]. Unlike olanzapine, which carries significant off-target affinity for histamine H1 and muscarinic M1 receptors, blonanserin maintains strict selectivity. Furthermore, its affinity for D2 receptors is reported to be up to 94-fold higher than that of risperidone and 20-fold higher than haloperidol[2].

Evidence DimensionDopamine D2/D3 receptor binding affinity (Ki)
Target Compound DataD2 Ki = 0.284 nM; D3 Ki = 0.277 nM
Comparator Or BaselineRisperidone and Haloperidol
Quantified Difference20- to 94-fold higher D2 affinity with negligible H1/M1 binding
ConditionsIn vitro radioligand binding assays

Provides researchers with a clean dopaminergic/serotonergic probe that eliminates the confounding sedative and anticholinergic noise typical of broad-spectrum SGAs.

Transdermal Processability and Matrix Release Kinetics

Due to its molecular weight (367.5 g/mol) and lipophilicity, blonanserin is uniquely suited for transdermal drug delivery systems (TDDS). When formulated at 5% (w/w) in a DURO-TAK 87-2287 pressure-sensitive adhesive matrix with isopropyl myristate (IPM) as a plasticizer and penetration enhancer, blonanserin achieves >90% controlled drug release over an 8-hour period [1]. This circumvents the compound's moderate 55% oral bioavailability and high food-dependence, making it a highly processable API for advanced patch manufacturing[2].

Evidence DimensionTransdermal drug release efficiency
Target Compound Data>90% release in 8 hours (5% w/w in DURO-TAK 87-2287)
Comparator Or BaselineStandard oral administration (55% bioavailability)
Quantified Difference>90% controlled transdermal release, bypassing first-pass hepatic metabolism
ConditionsSolvent casting method, drug-in-adhesive transdermal patch evaluation

Essential for formulation scientists requiring a model lipophilic API to develop and validate advanced transdermal matrix patches and pressure-sensitive adhesives.

Elimination of Metabolic Confounding in In Vivo Models

In chronic in vivo studies, atypical antipsychotics frequently induce severe metabolic syndrome, which confounds behavioral data. In head-to-head clinical switch studies, olanzapine induced a significant 2.46 kg weight gain. In contrast, switching to blonanserin resulted in zero significant weight gain and even demonstrated a minor improvement in HbA1c levels[1].

Evidence DimensionTreatment-induced metabolic weight gain
Target Compound DataWeight neutral (0 kg gain)
Comparator Or BaselineOlanzapine (+2.46 kg weight gain)
Quantified DifferenceComplete elimination of olanzapine-induced weight gain trajectory
ConditionsIn vivo / clinical switch meta-analysis

Allows for long-term chronic dosing in behavioral and neurological models without the data-skewing effects of drug-induced obesity and metabolic syndrome.

Transdermal Drug Delivery System (TDDS) Engineering

Blonanserin is the ideal model API for materials scientists and formulation engineers developing matrix-type transdermal patches. Its specific lipophilicity and molecular weight allow it to be used to test the viscoelasticity, plasticization, and release kinetics of pressure-sensitive adhesives (like DURO-TAK) and chemical penetration enhancers (like isopropyl myristate) [1].

High-Selectivity Neuropharmacological Screening

Because blonanserin penetrates the blood-brain barrier highly efficiently (B/P ratio of 3.88) and binds D2/D3 receptors with sub-nanomolar affinity while avoiding H1 and M1 receptors, it is the preferred antagonist for in vivo and in vitro assays where sedative or anticholinergic off-target effects would ruin the experimental model[2].

Chronic Behavioral Modeling Without Metabolic Confounding

In long-term animal studies requiring an atypical antipsychotic control, blonanserin should be procured over olanzapine or clozapine. Its weight-neutral profile ensures that the subjects do not develop drug-induced obesity or altered glucose metabolism (HbA1c), which would otherwise introduce massive confounding variables into behavioral or metabolic data [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

367.24237613 Da

Monoisotopic Mass

367.24237613 Da

Heavy Atom Count

27

LogP

5.266

Appearance

Pale Beige to Pale Yellow Solid

Melting Point

117-119°C

UNII

AQ316B4F8C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (97.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the treatment of schizophrenia.

Pharmacology

Blonanserin antagonizes dopamine and serotonin receptors to reduce symptoms of schizophrenia [A31487].

Mechanism of Action

Blonanserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. Blonanserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors. This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

132810-10-7

Absorption Distribution and Excretion

Blonanserin has a Tmax of 1.5 h and a bioavailablity of 55%. Tmax has been observed to be prolonged and relative bioavailability increased when administered with food.
57% of blonanserin is excreted in the urine and 30% in the feces. Only 5% of the drug in the feces is the parent drug with no parent drug excreted through the urine.
Blonanserin has a Vc of 9500 L and a Vt of 8560 L for a total Vd of 18060 L.
Blonanserin has a clearance of 1230 L/h.

Metabolism Metabolites

Blonanserin is mainly metabolized by CYP3A4. It undergoes hydoxylation of the cyclooctane ring as well as N-oxidation and N-deethylation of the piperazine ring. The N-deethylated and hydroxylated metabolites are active but to a lesser degree than the parent drug.

Wikipedia

Blonanserin

Biological Half Life

Blonanserin has a half life of elimination of 10.7-16.2 h.

Dates

Last modified: 08-15-2023
Wen YG, Shang DW, Xie HZ, Wang XP, Ni XJ, Zhang M, Lu W, Qiu C, Liu X, Li FF, Li X, Luo FT: Population pharmacokinetics of blonanserin in Chinese healthy volunteers and the effect of the food intake. Hum Psychopharmacol. 2013 Mar;28(2):134-41. doi: 10.1002/hup.2290. Epub 2013 Feb 18. [PMID:23417765]
Deeks ED, Keating GM: Blonanserin: a review of its use in the management of schizophrenia. CNS Drugs. 2010 Jan;24(1):65-84. doi: 10.2165/11202620-000000000-00000. [PMID:20030420]
Zhou Y, Liu M, Jiang J, Wang H, Hu P: Simultaneous determination of blonanserin and its four metabolites in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Nov 15;939:59-66. doi: 10.1016/j.jchromb.2013.09.007. Epub 2013 Sep 18. [PMID:24099858]
Blonanserin Approval Announcement
ChemIDPlus: Blonanserin

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